molecular formula C12H17N B3161217 1-Naphthaleneethanamine, 1,2,3,4-tetrahydro- CAS No. 86945-24-6

1-Naphthaleneethanamine, 1,2,3,4-tetrahydro-

Cat. No.: B3161217
CAS No.: 86945-24-6
M. Wt: 175.27 g/mol
InChI Key: MDZDZKKIXUPBSY-UHFFFAOYSA-N
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Description

Contextualization within Tetrahydronaphthalene Amine Derivatives and Naphthylamines

1,2,3,4-Tetrahydro-1-naphthylamine (B1195953) belongs to the broader classes of tetrahydronaphthalene amine derivatives and naphthylamines. Naphthylamines, in general, are derivatives of naphthalene (B1677914) where an amino group is attached to the aromatic ring system. They have historically been important intermediates in the synthesis of dyes and pigments. wikipedia.org The partial hydrogenation of one of the aromatic rings to form the tetralin structure modifies the electronic and steric properties of the molecule, enhancing its utility in various chemical transformations.

The synthesis of 1,2,3,4-tetrahydro-1-naphthylamine can be achieved through the reduction of 1-naphthylamine (B1663977). For instance, the use of sodium in boiling amyl alcohol can selectively reduce the unsubstituted ring of 1-naphthylamine to yield the desired tetralin derivative.

Academic Significance in Contemporary Organic Synthesis and Advanced Materials Chemistry Research

The academic significance of 1,2,3,4-tetrahydro-1-naphthylamine stems primarily from its chiral nature. As a chiral amine, it serves as a crucial building block and auxiliary in asymmetric synthesis, enabling the selective production of a single enantiomer of a target molecule. This is of paramount importance in the pharmaceutical and agrochemical industries, where the biological activity of a compound is often dependent on its stereochemistry.

In the realm of organic synthesis, derivatives of 1,2,3,4-tetrahydro-1-naphthylamine have been investigated for their potential as antidepressant and analgesic agents. Specifically, cis-isomeric derivatives have demonstrated the ability to counteract serotonin (B10506) depletion in preclinical models, highlighting their therapeutic potential. Furthermore, this chiral amine is employed as a resolving agent and a foundational component in the synthesis of complex molecules. chemicalbook.com It is also utilized in the preparation of novel chiral phosphine-aminophosphine ligands, which are valuable in enantioselective hydrogenation reactions. sigmaaldrich.comsigmaaldrich.com Another notable application is its role as an efficient reagent in the iodocyclization of certain organic acids. sigmaaldrich.com

More recently, the application of 1,2,3,4-tetrahydro-1-naphthylamine has extended into advanced materials chemistry. Its chiral structure is being exploited to create materials with unique optical and electronic properties. A significant example is the use of (S)-(+)-1,2,3,4-tetrahydro-1-naphthylamine in the synthesis of a pentanuclear trigonal bipyramidal [Co₃Fe₂] complex. This complex is of interest because it exhibits electron-transfer-coupled spin transition (ETCST) properties, a phenomenon with potential applications in molecular switches and data storage devices.

Physicochemical Properties of 1,2,3,4-Tetrahydro-1-naphthylamine

Property Value Reference
Molecular Formula C₁₀H₁₃N sigmaaldrich.com
Molecular Weight 147.22 g/mol sigmaaldrich.com
Boiling Point 246-247 °C at 714 mmHg sigmaaldrich.com
Density 1.026 g/mL at 25 °C sigmaaldrich.com
Refractive Index n20/D 1.562 sigmaaldrich.com

Research Applications of 1,2,3,4-Tetrahydro-1-naphthylamine Derivatives

Research Area Specific Application Key Findings Reference
Organic Synthesis Chiral Auxiliary Serves as a building block for stereoselective synthesis of pharmaceuticals and agrochemicals.
Medicinal Chemistry Antidepressant Research Cis-isomeric derivatives show potential in reversing serotonin depletion.
Catalysis Ligand Synthesis Used in the preparation of chiral phosphine-aminophosphine ligands for enantioselective hydrogenations. sigmaaldrich.comsigmaaldrich.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(1,2,3,4-tetrahydronaphthalen-1-yl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N/c13-9-8-11-6-3-5-10-4-1-2-7-12(10)11/h1-2,4,7,11H,3,5-6,8-9,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDZDZKKIXUPBSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C2C1)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901266999
Record name 1,2,3,4-Tetrahydro-1-naphthaleneethanamine
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Molecular Weight

175.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86945-24-6
Record name 1,2,3,4-Tetrahydro-1-naphthaleneethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=86945-24-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,3,4-Tetrahydro-1-naphthaleneethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901266999
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Synthetic Methodologies for 1 Naphthaleneethanamine, 1,2,3,4 Tetrahydro and Analogues

General Strategies for Carbon-Nitrogen Bond Formation in Tetrahydronaphthalene Systems

The construction of the amine functionality on the tetrahydronaphthalene scaffold can be achieved through several reliable and versatile chemical transformations. These methods often begin with readily available naphthalene (B1677914) or tetralin precursors and introduce the nitrogen-containing side chain through carefully planned reaction sequences.

Multi-step synthesis provides a flexible approach to construct the target molecule from simple, commercially available starting materials like naphthalene. vapourtec.com This strategy allows for the gradual build-up of molecular complexity and the introduction of various functional groups if needed. A typical sequence involves the initial modification of the aromatic core, followed by the construction and functionalization of the side chain.

A plausible synthetic pathway could begin with the reduction of naphthalene to 1,2,3,4-tetrahydronaphthalene (B1681288) (tetralin). The tetralin core can then be functionalized, for example, via a Friedel-Crafts acylation with acetyl chloride and a Lewis acid catalyst like aluminum trichloride (B1173362) to introduce an acetyl group at the 1-position. The resulting ketone, 1-acetyl-1,2,3,4-tetrahydronaphthalene, serves as a key intermediate. This ketone can then be converted to the target ethanamine through various methods, including the formation of an oxime followed by reduction.

Alternatively, a route starting from 1-naphthylamine (B1663977) involves the reduction of the unsubstituted aromatic ring using reagents like sodium in boiling amyl alcohol to yield 1,2,3,4-tetrahydro-1-naphthylamine (B1195953). While this provides the core amine structure, further steps would be required to append the additional carbon to form the ethanamine side chain. These multi-step approaches are advantageous for their adaptability and control over the molecular architecture. msu.edu

Reductive amination is a highly effective and widely used method for the synthesis of primary, secondary, and tertiary amines from carbonyl compounds. masterorganicchemistry.comnih.gov This one-pot procedure involves the reaction of a ketone or aldehyde with ammonia (B1221849) or a primary/secondary amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. masterorganicchemistry.com This method is paramount in pharmaceutical chemistry for C-N bond construction due to its operational simplicity and broad applicability. nih.gov

For the synthesis of 1-Naphthaleneethanamine, 1,2,3,4-tetrahydro-, a suitable precursor is (1,2,3,4-tetrahydronaphthalen-1-yl)acetaldehyde. The reaction of this aldehyde with ammonia generates an intermediate imine, which is subsequently reduced. A variety of reducing agents can be employed for this transformation, each with specific advantages. Sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) are particularly useful as they are mild enough to selectively reduce the imine in the presence of the starting aldehyde. masterorganicchemistry.comorganic-chemistry.org Catalytic hydrogenation using hydrogen gas and a metal catalyst (e.g., Palladium on carbon, Raney Nickel) is another powerful reduction method. d-nb.info

The versatility of this approach allows for the synthesis of a wide range of analogues by simply varying the amine component in the initial reaction. nih.gov

Table 1: Common Reducing Agents in Reductive Amination

Reducing Agent Chemical Formula Typical Conditions Notes
Sodium Cyanoborohydride NaBH₃CN Methanol, pH 6-7 Selective for imines over carbonyls. masterorganicchemistry.com
Sodium Triacetoxyborohydride NaBH(OAc)₃ Dichloroethane (DCE), Acetic Acid Mild and selective, tolerates acid-sensitive groups. organic-chemistry.org
Hydrogen gas with catalyst H₂ / Pd/C, PtO₂, Raney Ni Pressurized H₂, various solvents Highly effective, can sometimes reduce other functional groups.
α-Picoline-borane C₆H₁₀BN Methanol, Acetic Acid Mild and efficient agent for one-pot reactions. organic-chemistry.org

While multi-step sequences are common, strategies for a more direct introduction of the ethanamine group are also conceivable. These methods would typically involve creating the C-C bond of the side chain and the C-N bond in a concerted or sequential manner from a functionalized tetralin precursor.

One potential route starts from 1-halotetralin (e.g., 1-bromo-1,2,3,4-tetrahydronaphthalene). A palladium-catalyzed cross-coupling reaction, such as a Heck reaction with acrylonitrile, could be used to install a 2-cyanoethenyl group. Subsequent reduction of both the carbon-carbon double bond and the nitrile functionality would yield the desired 1-naphthaleneethanamine.

Another approach could involve the reaction of 1-tetralone (B52770) with a nucleophile that can deliver a two-carbon unit with a latent amine function. For instance, a Wittig reaction with a reagent like diethyl (cyanomethyl)phosphonate would yield an α,β-unsaturated nitrile. Catalytic hydrogenation would then reduce both the double bond and the nitrile to afford the final product. These methods offer more convergent pathways to the target structure.

Enantioselective Synthesis and Chiral Resolution Techniques

Since 1-Naphthaleneethanamine, 1,2,3,4-tetrahydro- possesses a stereocenter, obtaining enantiomerically pure forms is crucial for its application in stereoselective synthesis and as a precursor for chiral pharmaceuticals. chemicalbook.com This can be achieved either by separating the enantiomers from a racemic mixture (chiral resolution) or by synthesizing the desired enantiomer directly (asymmetric synthesis).

Classical resolution via the formation of diastereomeric salts is a robust and widely practiced method for separating enantiomers of racemic amines. wikipedia.orgonyxipca.com The process relies on the principle that diastereomers possess different physical properties, most notably solubility. libretexts.orgresearchgate.net

The procedure involves reacting the racemic mixture of 1-Naphthaleneethanamine, 1,2,3,4-tetrahydro- with a single, pure enantiomer of a chiral acid, known as a resolving agent. libretexts.org This acid-base reaction forms a pair of diastereomeric salts. Due to their differential solubility in a given solvent, one diastereomeric salt will preferentially crystallize out of the solution upon cooling or concentration. researchgate.net The crystallized salt is then physically separated by filtration. Finally, treatment of the isolated diastereomeric salt with a base regenerates the enantiomerically enriched amine, free from the resolving agent. libretexts.org The selection of both the resolving agent and the solvent system is critical for achieving efficient separation and is often determined through systematic screening. onyxipca.comresearchgate.net

Table 2: Common Chiral Resolving Agents for Amines

Resolving Agent Type Notes
(+)-Tartaric Acid Chiral Acid A widely available and commonly used resolving agent. libretexts.org
(-)-Malic Acid Chiral Acid Another naturally occurring and effective resolving agent. onyxipca.com
(-)-Mandelic Acid Chiral Acid Often used for the resolution of a variety of chiral bases. libretexts.org
(+)-Camphor-10-sulfonic acid Chiral Acid A strong acid, useful for forming crystalline salts. onyxipca.comlibretexts.org
(-)-Dibenzoyltartaric acid Chiral Acid A derivative of tartaric acid that can offer different crystallization properties. onyxipca.com

Biocatalysis offers a green and highly selective alternative for obtaining enantiopure compounds. nih.gov Enzymatic kinetic resolution is a particularly powerful technique for the separation of racemic amines. This method utilizes the stereoselectivity of enzymes, typically lipases, to catalyze a reaction on only one of the two enantiomers in the racemic mixture. google.com

For the resolution of racemic 1,2,3,4-tetrahydro-1-naphthylamine, which is structurally related to the target compound, lipases such as immobilized Candida antarctica lipase (B570770) (e.g., Novozym 435 or Chirazyme L2) have been shown to be effective. google.com The process involves the enantioselective acylation of the amine. In the presence of the lipase and an acyl donor (an ester, such as isopropyl acetate), one enantiomer of the amine is selectively converted into its corresponding amide. google.com

This enzymatic transformation results in a mixture containing one enantiomer as the unreacted amine and the other as the newly formed amide. These two compounds have different chemical properties and can be readily separated by standard techniques like chromatography or extraction. This approach is valued for its high enantioselectivity and operation under mild reaction conditions. au.dk

Asymmetric Catalytic Reduction Methods Utilizing Chiral Catalysts

The asymmetric hydrogenation of imines and enamines derived from 1-tetralone, a common precursor to the tetralin scaffold, presents a direct and atom-economical route to chiral amines. However, the asymmetric hydrogenation of exocyclic ketimines derived from 1-tetralone has been noted to be challenging, often resulting in low enantioselectivities. This difficulty is attributed to the conformational strain that arises upon coordination of the imine to the metal center of the catalyst. organic-chemistry.orgdicp.ac.cn

Despite these challenges, significant progress has been made, particularly through the use of palladium-based catalysts. Research by Zhou and Bao has demonstrated that a palladium catalyst, in conjunction with a chiral phosphine (B1218219) ligand such as C4-TunePhos and a Brønsted acid as an activator, can achieve high enantioselectivity in the hydrogenation of N-aryl imines derived from 1-tetralone. organic-chemistry.orgdicp.ac.cn This system has been shown to provide enantioenriched cyclic amines with enantiomeric excesses (ee) ranging from 86% to 95%. dicp.ac.cn

The general approach involves the in-situ or pre-formation of an imine or enamine from 1-tetralone, which is then subjected to hydrogenation in the presence of a chiral transition-metal complex. Transition metals such as rhodium, iridium, and palladium are commonly employed, with the chirality being introduced through the use of chiral phosphine ligands. organic-chemistry.org

While direct asymmetric reductive amination of ketones is a powerful tool, its application to 1-tetralone for the synthesis of primary amines has been met with limited success regarding enantioselectivity. However, the use of "activated" imines, such as N-sulfonylimines, has been shown to be a successful strategy. These activated imines are more reactive and can be hydrogenated with high enantioselectivity using palladium catalysts. For instance, N-tosylimines have been reduced with Pd-(CF3CO2)2/(S)-SynPhos as the catalytic system, achieving enantiomeric excesses of 88-97% for various substrates.

The selection of the chiral ligand is crucial for achieving high stereocontrol. A variety of chiral phosphine ligands have been developed and successfully applied in the asymmetric hydrogenation of imines and enamines. The specific choice of ligand, metal precursor, and reaction conditions must be carefully optimized for each specific substrate to achieve the desired yield and enantioselectivity.

Catalyst SystemSubstrate TypeProduct TypeEnantiomeric Excess (ee)Reference
Palladium / C4-TunePhos / Brønsted AcidN-Aryl imine of 1-tetraloneChiral N-Aryl-1-aminotetralin86-95% organic-chemistry.orgdicp.ac.cn
Pd(CF3CO2)2 / (S)-SynPhosN-TosylimineChiral N-Tosylamine88-97%

Table 1. Examples of Chiral Catalyst Systems for the Asymmetric Reduction of 1-Tetralone Derivatives.

Chemical Reactivity and Derivatization Strategies for 1 Naphthaleneethanamine, 1,2,3,4 Tetrahydro

Amine-Centered Functionalization Reactions

The primary amine group in 1-Naphthaleneethanamine, 1,2,3,4-tetrahydro- is a key site for a variety of chemical transformations. Its nucleophilic nature allows for the formation of new carbon-nitrogen and nitrogen-heteroatom bonds, leading to a diverse array of derivatives.

N-Alkylation for Quaternary Ammonium (B1175870) Salt Formation

The nitrogen atom of the primary amine in 1-Naphthaleneethanamine, 1,2,3,4-tetrahydro- can readily undergo N-alkylation with alkyl halides. This reaction, known as the Menshutkin reaction, proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. nist.gov The process typically involves the sequential addition of alkyl groups to the nitrogen atom, culminating in the formation of a quaternary ammonium salt. These salts are permanently charged ionic compounds, a property that significantly alters the solubility and biological activity compared to the parent amine. wikipedia.org

The reaction can be carried out using various alkylating agents, such as methyl iodide or ethyl bromide, often in the presence of a weak base to neutralize the hydrogen halide formed during the reaction. However, controlling the extent of alkylation to achieve selective mono-, di-, or tri-alkylation can be challenging, as the resulting secondary and tertiary amines are often more nucleophilic than the starting primary amine, leading to a mixture of products. masterorganicchemistry.com To favor the formation of the quaternary ammonium salt, an excess of the alkylating agent is typically employed. masterorganicchemistry.com

Table 1: N-Alkylation of Primary Amines

Reactant Alkylating Agent Product

This table represents a general reaction scheme for the exhaustive alkylation of a primary amine.

Acylation for Amide Synthesis

The primary amine of 1-Naphthaleneethanamine, 1,2,3,4-tetrahydro- is readily acylated to form stable amide derivatives. This transformation is a cornerstone of organic synthesis, often employed to protect the amine group or to introduce new functional moieties. The acylation can be achieved using a variety of acylating agents, including acid chlorides, acid anhydrides, and carboxylic acids activated with coupling agents.

The reaction with highly reactive acylating agents like acetyl chloride is typically rapid and exothermic, often carried out at low temperatures in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, to scavenge the hydrochloric acid byproduct. Alternatively, direct condensation with a carboxylic acid can be facilitated by dehydrating agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). nih.gov These methods are generally high-yielding and allow for the synthesis of a wide range of amide derivatives with diverse functionalities. sphinxsai.com

Table 2: Common Acylating Agents for Amide Synthesis

Acylating Agent General Structure Byproduct
Acid Chloride R-COCl HCl
Acid Anhydride (B1165640) (R-CO)₂O R-COOH

Tetrahydronaphthalene Ring Functionalization

The aromatic portion of the 1-Naphthaleneethanamine, 1,2,3,4-tetrahydro- molecule, the benzene (B151609) moiety, is susceptible to electrophilic aromatic substitution, allowing for the introduction of various substituents onto the ring.

Electrophilic Aromatic Substitution Reactions on the Benzene Moiety

The regiochemical outcome of electrophilic aromatic substitution on the benzene ring of 1-Naphthaleneethanamine, 1,2,3,4-tetrahydro- is dictated by the directing effect of the existing substituent. The alkylaminoethyl group at the 1-position of the tetralin core influences the position of incoming electrophiles.

The alkyl portion of the substituent is an electron-donating group, which activates the aromatic ring towards electrophilic attack and directs incoming electrophiles to the ortho and para positions (positions 6 and 8). However, the reactivity of the amine group under the acidic conditions often required for electrophilic aromatic substitution reactions must be considered. In the presence of strong acids, the primary amine is protonated to form an ammonium salt (-NH3+). This ammonium group is strongly electron-withdrawing and deactivating, directing incoming electrophiles to the meta position (positions 5 and 7).

Therefore, the reaction conditions will significantly influence the substitution pattern. For reactions carried out under non-acidic or mildly acidic conditions, substitution at the ortho and para positions is expected. Conversely, under strongly acidic conditions, meta substitution is the likely outcome. Common electrophilic aromatic substitution reactions include nitration (using a mixture of nitric and sulfuric acids), halogenation (using Br₂ or Cl₂ with a Lewis acid catalyst), sulfonation (using fuming sulfuric acid), and Friedel-Crafts acylation or alkylation (using an acyl chloride or alkyl halide with a Lewis acid catalyst). masterorganicchemistry.com

Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution

Reaction Conditions Directing Effect of Substituent Major Product(s)
Non-acidic / Mildly acidic Activating, ortho, para-directing 6- and 8-substituted isomers

Stereochemical Outcomes and Control in Derivatization Reactions

The 1-Naphthaleneethanamine, 1,2,3,4-tetrahydro- molecule possesses a stereocenter at the carbon atom of the tetralin ring to which the ethanamine group is attached. This chirality introduces stereochemical considerations into its derivatization reactions.

If the starting material is a racemic mixture (an equal mixture of both enantiomers), any derivatization reaction that does not involve a chiral reagent, catalyst, or solvent will result in a racemic mixture of the product. The functionalization at the amine or on the aromatic ring does not directly involve the chiral center, and thus the stereochemical integrity of that center is typically maintained.

However, if the starting material is an enantiomerically pure or enriched sample of 1-Naphthaleneethanamine, 1,2,3,4-tetrahydro-, the resulting products of derivatization will also be chiral and optically active, with the original stereochemistry at the C1 position being retained. lumenlearning.com The control of stereochemistry in these reactions is therefore dependent on the stereochemical purity of the starting material. It is possible to influence the stereochemical outcome of reactions that create a new stereocenter by using chiral auxiliaries or catalysts, leading to the diastereoselective or enantioselective synthesis of specific stereoisomers. lumenlearning.com

Advanced Spectroscopic and Spectrometric Characterization Techniques in Research on 1 Naphthaleneethanamine, 1,2,3,4 Tetrahydro

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules by mapping the chemical environments of magnetically active nuclei, primarily ¹H and ¹³C.

¹H NMR Spectroscopy: Proton NMR provides detailed information about the number of different types of protons, their electronic environments, and their proximity to other protons. For the hydrochloride salt of 1,2,3,4-tetrahydro-1-naphthaleneethanamine in deuterated chloroform (B151607) (CDCl₃), the following proton signals are observed. The aromatic protons on the fused benzene (B151609) ring typically appear in the downfield region, while the protons of the tetrahydro-naphthalene ring system and the ethanamine side chain are found in the upfield region.

Assignment Chemical Shift (ppm)
Aromatic Protons7.56 - 6.98
CH-NH₂4.44
CH₂ (alicyclic)2.80
CH₂ (alicyclic) & CH (alicyclic)2.31 - 1.47

Note: Data is for the hydrochloride salt in CDCl₃. The broad peak for the amine protons is also expected.

¹³C NMR Spectroscopy: Carbon-13 NMR spectroscopy provides information on the number of non-equivalent carbons and their chemical environments. The spectrum of 1,2,3,4-tetrahydro-1-naphthaleneethanamine is expected to show distinct signals for the aromatic carbons, the aliphatic carbons of the tetrahydronaphthalene ring, and the carbons of the ethanamine side chain. Aromatic carbons typically resonate in the range of 110-160 ppm, while aliphatic carbons appear in the upfield region of 10-60 ppm.

Carbon Type Expected Chemical Shift Range (ppm)
Aromatic CH125-170
Aromatic Quaternary C125-170
CH-NH₂~50-60
Aliphatic CH₂~20-40
Aliphatic CH~30-50

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of 1,2,3,4-tetrahydro-1-naphthaleneethanamine would exhibit characteristic absorption bands corresponding to its structural features.

Key expected vibrational frequencies include the N-H stretching of the primary amine group, the C-H stretching of both the aromatic and aliphatic portions of the molecule, and the C=C stretching of the aromatic ring.

Vibrational Mode Expected Absorption Range (cm⁻¹)
N-H Stretch (primary amine)3300-3500 (typically two bands)
Aromatic C-H Stretch3000-3100
Aliphatic C-H Stretch2850-3000
C=C Aromatic Ring Stretch1450-1600
N-H Bend (primary amine)1590-1650

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Pathway Analysis (e.g., Electron Ionization Mass Spectrometry)

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight of a compound and deducing its structure through the analysis of its fragmentation patterns. In Electron Ionization (EI) Mass Spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions.

For 1,2,3,4-tetrahydro-1-naphthaleneethanamine (molecular weight: 147.22 g/mol ), the mass spectrum would show a molecular ion peak at m/z 147. The fragmentation pattern is influenced by the stability of the resulting carbocations and neutral fragments. Common fragmentation pathways for amines involve the cleavage of the C-C bond adjacent to the nitrogen atom (α-cleavage), which is a dominant process.

m/z Value Proposed Fragment Significance
147[C₁₀H₁₃N]⁺Molecular Ion
130[C₁₀H₁₂]⁺Loss of NH₃
119[C₉H₁₁]⁺Further fragmentation

The base peak in the mass spectrum of 1,2,3,4-tetrahydro-1-naphthylamine (B1195953) is often observed at m/z 130. chemicalbook.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly in conjugated systems. The UV-Vis spectrum of 1,2,3,4-tetrahydro-1-naphthaleneethanamine is primarily determined by the electronic structure of the tetralin core. Tetralin (1,2,3,4-tetrahydronaphthalene) itself exhibits absorption maxima characteristic of a substituted benzene ring. nist.gov The presence of the aminoethyl group is expected to cause a slight shift in the absorption bands (a bathochromic or red shift) due to its auxochromic nature.

The spectrum is anticipated to show two main absorption bands, analogous to the E2 and B bands of benzene, arising from π → π* transitions in the aromatic ring.

Transition Approximate λmax (nm) Molar Absorptivity (ε)
π → π* (E2-like band)~220High
π → π* (B-like band)~270Moderate

Note: These are estimated values based on the tetralin chromophore; actual values may vary slightly.

Chromatographic Methods for Purity Assessment and Enantiomeric/Diastereomeric Separation (e.g., Gas Chromatography, High-Performance Liquid Chromatography)

Chromatographic techniques are essential for determining the purity of a compound and for separating stereoisomers.

Gas Chromatography (GC): Gas chromatography is a powerful tool for assessing the purity of volatile compounds. When coupled with a mass spectrometer (GC-MS), it provides both separation and identification of components in a mixture. For 1,2,3,4-tetrahydro-1-naphthaleneethanamine, GC can be used to detect and quantify any volatile impurities. Chiral GC, often involving derivatization of the amine to a trifluoroacetamide (B147638) (TFA) derivative, can be employed for the separation of its enantiomers using a chiral stationary phase.

High-Performance Liquid Chromatography (HPLC): High-performance liquid chromatography is a versatile technique for both purity assessment and preparative separation. For non-volatile impurities, reversed-phase HPLC with a UV detector is commonly used. The separation of the enantiomers of 1,2,3,4-tetrahydro-1-naphthaleneethanamine is of significant interest, particularly in pharmaceutical applications. This is typically achieved using chiral HPLC, which employs a chiral stationary phase (CSP). The choice of CSP and mobile phase is critical for achieving good resolution between the enantiomers. Polysaccharide-based and crown ether-based CSPs are often effective for the separation of primary amines. nih.gov

Computational Chemistry Approaches for Understanding 1 Naphthaleneethanamine, 1,2,3,4 Tetrahydro

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to determine the electronic structure of a molecule. These methods, such as Density Functional Theory (DFT) and Hartree-Fock (HF), can predict a variety of molecular properties that are crucial for understanding reactivity.

For 1-Naphthaleneethanamine, 1,2,3,4-tetrahydro-, these calculations can elucidate the distribution of electron density, identify sites susceptible to electrophilic or nucleophilic attack, and quantify the energies of molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest, as their energy gap is a key indicator of chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests higher reactivity.

Computational analysis can generate electrostatic potential (ESP) maps, which visualize the charge distribution on the molecule's surface. For 1-Naphthaleneethanamine, 1,2,3,4-tetrahydro-, the ESP map would likely show a region of negative potential (electron-rich) around the nitrogen atom of the amine group, highlighting its basicity and nucleophilicity. Conversely, regions of positive potential would indicate sites prone to nucleophilic attack. Such calculations are fundamental in predicting how the molecule will interact with other reagents. researchgate.net

Table 1: Illustrative Electronic Properties Calculable via Quantum Chemistry This table demonstrates the type of data generated from quantum chemical calculations. Specific values for 1-Naphthaleneethanamine, 1,2,3,4-tetrahydro- would require dedicated computational studies.

Parameter Description Potential Significance for Reactivity
HOMO Energy Energy of the Highest Occupied Molecular Orbital. Indicates the ability to donate electrons (nucleophilicity).
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital. Indicates the ability to accept electrons (electrophilicity).
HOMO-LUMO Gap Energy difference between HOMO and LUMO. Relates to chemical stability; a smaller gap implies higher reactivity.
Dipole Moment Measure of the net molecular polarity. Influences intermolecular interactions and solubility.
ESP Min/Max Minimum and maximum values of the electrostatic potential. Identifies the most electron-rich (nucleophilic) and electron-poor (electrophilic) sites.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations compute the motion of atoms in a molecule over time by solving Newton's equations of motion. This technique allows for the exploration of a molecule's conformational landscape and its interactions with its environment, such as a solvent or a biological receptor. mdpi.com

For a flexible molecule like 1-Naphthaleneethanamine, 1,2,3,4-tetrahydro-, MD simulations are invaluable for understanding its dynamic behavior. The saturated part of the naphthalene (B1677914) ring can adopt different conformations (such as a half-chair), and the ethylamine (B1201723) side chain possesses rotational freedom. nih.gov MD simulations can identify the most stable conformers and the energy barriers between them.

Furthermore, MD simulations can model the intermolecular interactions between the compound and its surroundings. nih.gov By simulating the molecule in a solvent like water, one can study the formation and dynamics of hydrogen bonds between the amine group and water molecules. This provides insight into its solvation properties. In the context of pharmacology, MD simulations can be used to model the binding of the molecule to a target protein, revealing the specific interactions that stabilize the complex and providing a dynamic view of the binding process.

Force Field Approximations and Molecular Mechanics for Thermodynamic Properties and Structural Optimization

Molecular Mechanics (MM) is a computational method that uses classical mechanics and empirically derived parameters, known as a force field, to calculate the potential energy of a molecular system. It is significantly faster than quantum chemical calculations, making it suitable for large systems and extensive conformational searches.

The core of MM is the force field, which defines the energy of a molecule as a sum of terms corresponding to bond stretching, angle bending, torsional angles, and non-bonded interactions (van der Waals and electrostatic). Structural optimization using MM involves finding the geometry that minimizes this potential energy, yielding a stable, low-energy conformation. For 1-Naphthaleneethanamine, 1,2,3,4-tetrahydro-, MM can rapidly predict its three-dimensional structure.

Force field methods can also be used to estimate thermodynamic properties. For instance, the enthalpy of formation can be calculated by summing energy contributions from different chemical groups within the molecule. While these methods are approximate, they provide valuable estimates for key thermodynamic data. For the parent 1,2,3,4-tetrahydronaphthalene (B1681288) (tetralin) ring system, thermodynamic values have been calculated using force field approximations to estimate vibrational frequencies. uni.lu

Table 2: Representative Thermodynamic Data Estimated via Molecular Mechanics The following table shows data for the related compound 1,2,3,4-tetrahydronaphthalene (tetralin) to illustrate the outputs of force field calculations. uni.lu Data for 1-Naphthaleneethanamine, 1,2,3,4-tetrahydro- is not available in the cited literature.

Property Value for Tetralin (C₁₀H₁₂) Unit Method
ΔfH°liquid -28.6 ± 1.0 kJ/mol Ccb
S(298.15 K) 368.6 J/mol*K Molecular Mechanics
Cp(298.15 K) 146.6 J/mol*K Molecular Mechanics

Computational Studies on Chiral Induction and Selectivity

1-Naphthaleneethanamine, 1,2,3,4-tetrahydro- possesses two chiral centers, leading to the existence of multiple stereoisomers. Computational chemistry is a powerful tool for understanding and predicting stereochemical outcomes in chemical reactions, a phenomenon known as chiral induction.

When a chiral molecule is used as a reactant, catalyst, or auxiliary, it can influence the stereochemical outcome of a reaction, leading to the preferential formation of one stereoisomer over another. Computational methods, particularly quantum chemical calculations (like DFT), can be used to model the transition states of the reaction pathways leading to different stereoisomers. By comparing the calculated activation energies for these pathways, one can predict which product will be favored. The stereoisomer formed via the lower-energy transition state is expected to be the major product.

These computational models can provide a detailed three-dimensional picture of the transition state, revealing the specific steric and electronic interactions responsible for the observed selectivity. This understanding allows chemists to rationally design more selective catalysts and chiral auxiliaries. For chiral amines related to this compound, their role as building blocks in stereoselective synthesis is well-established, and computational modeling can enhance the design of derivatives for specific applications.

Exploration of Biological and Biochemical Interactions of 1 Naphthaleneethanamine, 1,2,3,4 Tetrahydro Derivatives in Research

Receptor Binding and Modulation Studies (e.g., 5-HT2C Receptor Activity Modulation)

The interaction of 1-naphthaleneethanamine, 1,2,3,4-tetrahydro- derivatives with G protein-coupled receptors (GPCRs), particularly serotonin (B10506) (5-HT) receptors, is a primary area of investigation. The 5-HT₂ family, comprising 5-HT₂ₐ, 5-HT₂ₑ, and 5-HT₂C subtypes, are crucial targets for psychotherapeutic drugs. nih.gov

One notable derivative, (2S, 4R)-(−)-trans-4-phenyl-N,N-dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine (PAT), has been identified as a stereospecific agonist at the 5-HT₂C receptor. nih.gov Interestingly, PAT also exhibits inverse agonist and competitive antagonist activity at 5-HT₂ₐ and 5-HT₂ₑ receptors. nih.gov This unique pharmacological profile is desirable for potential therapeutic applications, as activation of 5-HT₂ₐ receptors can lead to hallucinogenic effects, and 5-HT₂ₑ activation has been associated with cardiac valvulopathy. nih.gov

Research has also focused on synthesizing derivatives of PAT to explore the impact of molecular changes on receptor affinity and function. Modifications at the C(4)-position, while maintaining the N,N-dimethyl substitution at the 2-position and the trans-stereochemistry, have been shown to be optimal for 5-HT₂ binding. nih.gov

Further studies on N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4-aryl-1-piperazinealkylamides have identified potent ligands for the 5-HT₇ receptor. researchgate.netmdpi.com These investigations have revealed that certain lipophilic substituents on the aryl piperazine (B1678402) ring lead to high-affinity agonists, while other substituents can switch the intrinsic activity towards antagonism. researchgate.net For instance, compounds with SCH₃, CH(CH₃)₂, N(CH₃)₂, CH₃, or Phenyl groups acted as agonists, whereas OH and NHCH₃ groups resulted in antagonists. researchgate.net

Receptor Binding Affinity and Functional Activity of Selected 1-Naphthaleneethanamine, 1,2,3,4-tetrahydro- Derivatives
CompoundTarget ReceptorBinding Affinity (Kᵢ)Functional Activity
(2S, 4R)-(−)-trans-4-phenyl-N,N-dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine (PAT)5-HT₂CNot SpecifiedAgonist nih.gov
(2S, 4R)-(−)-trans-4-phenyl-N,N-dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine (PAT)5-HT₂ₐ / 5-HT₂ₑNot SpecifiedInverse Agonist / Antagonist nih.gov
4-[2-(1-Methylethyl)phenyl]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)-1-piperazinehexanamide (19)5-HT₇0.13-1.1 nMAgonist (EC₅₀ = 0.90-1.77 µM) researchgate.net
4-(2-diphenyl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)-1-piperazinehexanamide (21)5-HT₇0.13-1.1 nMAgonist (EC₅₀ = 0.90-1.77 µM) researchgate.net
4-(2-dimethylaminophenyl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)-1-piperazinehexanamide (22)5-HT₇0.13-1.1 nMAgonist (EC₅₀ = 0.90-1.77 µM) researchgate.net
4-(2-methylthiophenyl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)-1-piperazinehexanamide (44)5-HT₇0.22 nMFull Agonist (EC₅₀ = 2.56 µM) mdpi.com

Enzyme Inhibition Profiling (e.g., Cytochrome P450 Enzymes, BACE1)

The interaction of these derivatives with metabolic enzymes is crucial for understanding their pharmacokinetic profiles and potential for drug-drug interactions.

Cytochrome P450 Enzymes: Research has shown that derivatives of this scaffold can act as inhibitors of Cytochrome P450 (CYP450) enzymes. A specific study focused on a potent melanocortin-4 receptor agonist, 1-[(2R)-2-([[(1S,2S)-1-amino-1,2,3,4-tetrahydronaphthalen-2-yl]carbonyl]amino)-3-(4-chlorophenyl)propanoyl]-N-(tert-butyl)-4-cyclohexylpiperidine-4-carboxamide, which demonstrated time-dependent inhibition of CYP3A in human liver microsomes. nih.gov Mechanistic studies suggested that a nitroso species was involved in the formation of a metabolite intermediate (MI) complex, leading to the inactivation of the P450 enzyme. nih.gov This finding was significant enough to halt the further development of this specific compound as a drug candidate. nih.gov

Further research into pyridyl-substituted tetrahydrocyclopropa[a]naphthalenes, which are structurally related, identified them as reversible, competitive inhibitors of P450 aromatase. researchgate.net

BACE1: Beta-site amyloid precursor protein cleaving enzyme 1 (BACE1) is a key target in Alzheimer's disease research. While various molecular scaffolds have been investigated as BACE1 inhibitors, the available scientific literature from the conducted search does not specifically detail the BACE1 inhibition profile of 1-Naphthaleneethanamine, 1,2,3,4-tetrahydro- derivatives.

Investigation of Neurotransmitter System Modulation Pathways

Derivatives of 1-naphthaleneethanamine, 1,2,3,4-tetrahydro- have been shown to modulate multiple neurotransmitter systems, which underpins their potential therapeutic effects.

The most prominently studied is the serotonin system . As detailed in section 6.1, these compounds can act as agonists, antagonists, or inverse agonists at various 5-HT receptor subtypes, thereby directly influencing serotonergic neurotransmission. nih.govresearchgate.net Some cis-isomeric derivatives have demonstrated the ability to reverse serotonin depletion induced by para-chloroamphetamine (PCA) in animal models, suggesting potential antidepressant properties. nih.gov

Modulation of the dopamine (B1211576) system has also been reported. Monohydroxyl analogs of 2-dipropylamino-1,2,3,4-tetrahydronaphthalene have been synthesized and evaluated for their dopaminergic activity. nih.gov Specifically, 5-hydroxy-2-dipropylamino-1,2,3,4-tetrahydronaphthalene was found to be a potent dopamine receptor agonist, with the activity confined to the levo enantiomer. nih.gov This highlights the stereospecific requirements for interaction with dopamine receptors.

Structure-Activity Relationship (SAR) Studies of Functionalized Analogues

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of these derivatives influences their biological activity and for guiding the design of new, more potent, and selective compounds.

For serotonin receptor agents , SAR studies on N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4-aryl-1-piperazinealkylamides revealed several key insights for 5-HT₇ receptor affinity:

An optimal alkyl chain length of five methylene (B1212753) units. mdpi.com

A preference for an unsubstituted 1,2,3,4-tetrahydronaphthalenyl nucleus. mdpi.com

The substitution pattern on the aryl ring linked to the piperazine is crucial in determining affinity and whether the compound acts as an agonist or antagonist. researchgate.netmdpi.com

In the context of dopaminergic activity , studies on monohydroxyl analogs of 2-dipropylamino-1,2,3,4-tetrahydronaphthalene have shown that both the position of the hydroxyl group and the chirality of the molecule are critical for agonist activity. nih.gov

A clear SAR was also established in the context of CYP450 inhibition . To mitigate the time-dependent inhibition of CYP3A observed with a melanocortin-4 receptor agonist, a methyl group was introduced alpha to the amino group on the tetrahydronaphthalene core. nih.gov This structural modification was specifically designed to reduce the propensity for the formation of the inhibitory nitroso intermediate, and the resulting analogue did not exhibit time-dependent inhibition of P450 3A. nih.gov

Furthermore, SAR studies on tetrahydronaphthalene amide (THNA) derivatives as inhibitors of Mycobacterium tuberculosis ATP synthase have also been conducted, demonstrating the broad applicability of this chemical scaffold in drug discovery.

Summary of Structure-Activity Relationship (SAR) Findings
Biological Target/ActivityKey Structural Features Influencing Activity
5-HT₇ Receptor Affinity- Five-methylene alkyl chain is optimal. mdpi.com
  • Unsubstituted tetrahydronaphthalenyl nucleus is preferred. mdpi.com
  • Lipophilic substituents on the aryl-piperazine ring favor agonism. researchgate.net
  • Dopaminergic Agonism- Position of the hydroxyl group on the naphthalene (B1677914) ring is critical. nih.gov
  • Activity is stereospecific, confined to a single enantiomer. nih.gov
  • CYP3A4 Inhibition- An unsubstituted amino group can lead to a nitroso intermediate and time-dependent inhibition. nih.gov
  • Methyl substitution alpha to the amino group can eliminate this inhibition. nih.gov
  • Applications in Advanced Organic Chemistry and Materials Science Research

    Development of Chiral Ligands and Organocatalysts

    As a chiral amine, 1,2,3,4-tetrahydro-1-naphthylamine (B1195953) is a cornerstone in the field of asymmetric synthesis, serving as a precursor for a new class of practical ligands for enantioselective reactions. researchgate.net Researchers have successfully utilized this compound to prepare a series of new chiral phosphine-aminophosphine ligands. researchgate.netsigmaaldrich.com These modular ligands, derived from the chiral 1,2,3,4-tetrahydro-1-naphthylamine backbone, have demonstrated high efficacy in enantioselective hydrogenations, a critical process in the synthesis of chiral pharmaceuticals and fine chemicals. researchgate.net

    The compound's utility extends to its role as a chiral auxiliary, where it can be used to control the stereochemical outcome of a reaction. It is also employed in the kinetic resolution of other chiral amines, a process that separates a mixture of enantiomers. fishersci.ca For instance, the (S)-(+)-enantiomer is used in studies involving ω-transaminase in an enzyme-membrane reactor for the kinetic resolution of amines. fishersci.ca

    Utility as Reagents in Stereoselective Organic Transformations

    The application of 1,2,3,4-tetrahydro-1-naphthylamine as a reagent in stereoselective organic transformations is well-documented. A notable example is its use as an efficient reagent for the iodocyclization of 4-aryl-4-pentenoic acids. sigmaaldrich.com This reaction is a powerful method for constructing iodine-containing cyclic molecules, which are valuable intermediates in organic synthesis, in a stereocontrolled manner. The chiral nature of the amine reagent influences the stereoselectivity of the cyclization process, highlighting its importance in creating complex molecular architectures.

    Research into Fluorescent Properties for Sensing and Imaging Applications

    The naphthalene (B1677914) core of 1,2,3,4-tetrahydro-1-naphthylamine provides a foundation for the development of fluorescent molecules. Naphthalene and its derivatives are known for their excellent photophysical properties, including high fluorescence quantum yields and photostability, making them ideal candidates for fluorescent probes. nih.gov

    Research has focused on modifying the naphthalene structure to create probes for specific analytes. For example, a fluorescent probe based on naphthalene anhydride (B1165640) has been designed for the detection of copper ions. nih.gov Similarly, other naphthalene-based probes have been developed for imaging mitochondrial pH and detecting sulfites/bisulfites. rsc.orgnih.gov While direct research on the fluorescent properties of 1,2,3,4-tetrahydro-1-naphthylamine for sensing is an emerging area, its structural motif suggests significant potential. By functionalizing the amine group, it is conceivable to develop novel sensors and imaging agents that leverage the inherent fluorescence of the naphthalene moiety for applications in chemical biology and environmental monitoring. nih.govresearchgate.net

    Role as Key Intermediates in the Synthesis of Complex Molecules

    1,2,3,4-Tetrahydro-1-naphthylamine serves as a crucial intermediate and building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry. Its ability to introduce a chiral center is highly valued in drug development. A significant application is its role as a precursor in the synthesis of intermediates for sertraline (B1200038), a widely used antidepressant. The synthesis can proceed through methods like reductive amination or chiral resolution, underscoring the versatility of this compound as a starting material. Its stable, partially saturated ring system combined with the reactive amine group makes it an ideal scaffold for constructing intricate molecular frameworks.

    Table 1: Synthetic Applications

    Application Area Specific Use Reference
    Organocatalysis Precursor for chiral phosphine-aminophosphine ligands researchgate.netsigmaaldrich.com
    Stereoselective Reactions Reagent for iodocyclization of 4-aryl-4-pentenoic acids sigmaaldrich.com
    Complex Molecule Synthesis Precursor for sertraline intermediates
    Chiral Separations Used in kinetic resolution of chiral amines fishersci.ca

    Potential in Agrochemicals and Materials Science Research

    The utility of 1,2,3,4-tetrahydro-1-naphthylamine extends to the agrochemical sector, where it is used as a building block in the stereoselective synthesis of new active ingredients. The introduction of chirality can significantly impact the biological activity and selectivity of agrochemicals, leading to more effective and environmentally benign products.

    In materials science, the chiral nature of this compound opens up possibilities for creating novel functional materials. Chiral amines can be incorporated into polymers and extended organic frameworks to create materials with unique optical or catalytic properties. For instance, chiral organic materials containing specific chiral units have been developed as heterogeneous asymmetric organocatalysts. nih.gov The structure of 1,2,3,4-tetrahydro-1-naphthylamine makes it a potential candidate for inclusion in such advanced materials, where it could impart chirality and catalytic activity for applications in asymmetric catalysis and separations.

    Table 2: Research and Development Potential

    Field Potential Application Scientific Rationale
    Sensing & Imaging Development of novel fluorescent probes Naphthalene core possesses inherent fluorescence. nih.gov
    Agrochemicals Synthesis of stereoselective pesticides/herbicides Chirality is crucial for biological activity.
    Materials Science Creation of chiral polymers and catalysts Incorporation of chiral units for asymmetric catalysis. nih.gov

    Future Directions and Emerging Research Avenues for 1 Naphthaleneethanamine, 1,2,3,4 Tetrahydro

    Development of Novel and Sustainable Synthetic Methodologies

    Current synthetic routes to 1,2,3,4-tetrahydronaphthalene (B1681288) amine derivatives often rely on multi-step processes that may involve harsh reagents or conditions. Future research is increasingly focused on developing more efficient, cost-effective, and environmentally benign synthetic strategies.

    Key research objectives include:

    Green Chemistry Approaches: Minimizing the use of hazardous solvents and reagents is a primary goal. For instance, replacing traditional dehydrating agents like titanium tetrachloride (TiCl4), which produces hazardous byproducts, with cleaner alternatives such as molecular sieves or developing solvent-free reaction conditions is a critical area of investigation. researchgate.net

    Catalytic Systems: The development of novel catalysts, including biocatalysts or transition-metal catalysts, could lead to more selective and efficient syntheses. Silver(I)-catalyzed amination reactions have shown promise for related naphthylamine derivatives, offering a potential pathway that avoids harsh bases and external oxidants. mdpi.com

    Asymmetric Synthesis: Given that the biological activity of chiral amines is often stereospecific, developing highly stereoselective synthetic methods is crucial. The use of 1,2,3,4-tetrahydro-1-naphthylamine (B1195953) as a chiral auxiliary or building block highlights the importance of chirality in this class of compounds. Future work will likely focus on catalytic asymmetric methods to produce specific enantiomers directly, bypassing the need for chiral resolution steps.

    Flow Chemistry: Continuous flow processes offer advantages in terms of safety, scalability, and reaction control. Applying flow chemistry to the synthesis of 1-Naphthaleneethanamine, 1,2,3,4-tetrahydro- and its derivatives could lead to higher yields and purity while reducing waste.

    Table 1: Comparison of Synthetic Methodologies
    MethodologyTraditional ApproachEmerging Sustainable ApproachKey Advantages of Emerging Approach
    ReagentsUse of stoichiometric and often hazardous reagents (e.g., TiCl4). researchgate.netCatalytic systems (e.g., Silver(I)), biocatalysis. mdpi.comReduced waste, lower environmental impact, higher efficiency.
    StereocontrolRacemic synthesis followed by chiral resolution. Direct catalytic asymmetric synthesis.Higher efficiency, avoids loss of 50% of the material.
    ProcessBatch processing.Continuous flow chemistry.Improved safety, scalability, and process control.

    Design and Synthesis of Advanced Derivatives with Precisely Tailored Biological or Material Properties

    The 1,2,3,4-tetrahydronaphthalene scaffold is a privileged structure in medicinal chemistry, and future research will focus on creating advanced derivatives with highly specific functions.

    Medicinal Chemistry: Structural modifications of the parent compound can fine-tune its interaction with biological targets. Research has shown that derivatives can act as potent ligands for serotonin (B10506) (5-HT7) and dopamine (B1211576) receptors, as well as novel sigma-like receptors. psu.edunih.gov Future design efforts will aim to:

    Enhance receptor affinity and selectivity to minimize off-target effects. For example, derivatives have been designed to achieve high 5-HT7 receptor affinity with significant selectivity over 5-HT1A and D2 receptors. nih.gov

    Improve pharmacokinetic properties, such as blood-brain barrier penetration, which is crucial for central nervous system (CNS) targets. nih.gov

    Explore new therapeutic areas, such as antimicrobial agents, with studies showing that some derivatives are potential inhibitors of Mycobacterium tuberculosis.

    Material Science: The unique chemical structure of tetralin derivatives also makes them attractive for material science applications. The parent compound, 1,2,3,4-tetrahydronaphthalene, is used in specialty polymers and high-grade paints. schultzchem.com Future research could explore the incorporation of the 1-Naphthaleneethanamine, 1,2,3,4-tetrahydro- moiety into novel polymers and resins to confer specific properties like enhanced thermal stability or durability. The presence of the amine group offers a reactive handle for polymerization or for grafting onto surfaces to create functional materials.

    Deeper Elucidation of Molecular Mechanisms in Biochemical Systems

    While several biological activities of 1,2,3,4-tetrahydronaphthalene amine derivatives have been identified, a deeper understanding of their molecular mechanisms of action is required. This knowledge is essential for rational drug design and for predicting potential side effects.

    Future research in this area will likely involve:

    Structural Biology: Obtaining crystal structures of these compounds bound to their target proteins (e.g., receptors or enzymes) would provide invaluable insight into the specific molecular interactions that govern their activity.

    Computational Modeling: Molecular docking and simulation studies can help predict binding modes and affinities, guiding the design of new derivatives with improved properties.

    Systems Biology: Investigating how these compounds affect complex signaling pathways within cells and organisms. For example, while it is known that some derivatives can inhibit the reuptake of serotonin and norepinephrine, the precise downstream effects on neural circuits are not fully understood. Similarly, understanding how certain analogs stimulate tyrosine hydroxylase activity could reveal novel neuromodulatory pathways. psu.edu

    Table 2: Research Focus for Mechanistic Elucidation
    Research AreaObjectiveMethodologiesPotential Outcome
    Structural BiologyVisualize compound-target interactions at the atomic level.X-ray crystallography, Cryo-EM.Precise understanding of binding mode, enabling structure-based drug design.
    Computational ChemistryPredict binding affinity and mode of action.Molecular docking, molecular dynamics simulations.Rapid screening of virtual libraries, prioritization of synthetic targets.
    Biochemical AssaysQuantify effects on enzyme activity and receptor binding.Enzyme kinetics, radioligand binding assays.Detailed pharmacological profiling (e.g., Ki, EC50 values). nih.gov

    Exploration of Unconventional Catalytic and Material Science Applications

    Beyond its established roles, the unique electronic and structural features of 1-Naphthaleneethanamine, 1,2,3,4-tetrahydro- could be leveraged in unconventional applications.

    Asymmetric Catalysis: As a chiral amine, the compound itself or its derivatives could serve as ligands for transition metals in asymmetric catalysis. The rigid backbone combined with the coordinating amine group could create a well-defined chiral environment for catalyzing stereoselective reactions.

    Functional Materials: The tetralin core is a hydrophobic and rigid structure. By functionalizing the amine group, it could be used to create novel surfactants, liquid crystals, or components of metal-organic frameworks (MOFs).

    High-Performance Solvents: The parent compound, 1,2,3,4-tetrahydronaphthalene, is known for its high boiling point and stability, making it useful as a high-temperature solvent. schultzchem.com The amine derivative could be explored for similar applications where the basicity of the amine group could be advantageous, such as in carbon capture technologies.

    Integration of Artificial Intelligence and Machine Learning for Compound Discovery and Optimization

    Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science. nih.govdrughunter.com Applying these computational tools to research on 1-Naphthaleneethanamine, 1,2,3,4-tetrahydro- could dramatically accelerate progress.

    Key applications include:

    Predictive Modeling: ML algorithms can be trained on existing data to build quantitative structure-activity relationship (QSAR) models. These models can predict the biological activity, toxicity, and physicochemical properties of novel, untested derivatives, allowing researchers to prioritize the most promising candidates for synthesis. taylorfrancis.com

    De Novo Design: Generative AI models can design entirely new molecules based on the 1-Naphthaleneethanamine, 1,2,3,4-tetrahydro- scaffold, optimized for specific properties such as high target affinity and drug-like characteristics. nih.govwiley-vch.de

    Synthesis Planning: AI tools can devise novel and efficient synthetic routes, potentially identifying more sustainable or cost-effective pathways that human chemists might overlook. taylorfrancis.com

    Data Analysis: Machine learning can analyze large datasets from high-throughput screening or systems biology experiments to identify subtle patterns and new biological targets for this class of compounds. drughunter.com

    The integration of AI and ML promises to shorten discovery timelines, reduce costs, and increase the success rate of developing new drugs and materials based on the 1-Naphthaleneethanamine, 1,2,3,4-tetrahydro- structure. nih.gov

    Q & A

    Basic: What experimental methods are recommended for synthesizing 1-Naphthaleneethanamine, 1,2,3,4-tetrahydro- with high purity?

    Answer:
    The compound is typically synthesized via catalytic hydrogenation of naphthalene derivatives (e.g., 1-naphthylamine) using palladium or platinum catalysts under controlled hydrogen pressure. Post-reaction purification involves column chromatography with silica gel and elution using a gradient of polar solvents (e.g., hexane/ethyl acetate). Purity is validated using NMR spectroscopy (to confirm structural integrity) and GC-MS (to quantify impurities below 0.5%). For hydrochloride salts, recrystallization in ethanol/water mixtures is recommended .

    Advanced: How can contradictions in reported thermodynamic properties (e.g., ΔfH°gas) be resolved?

    Answer:
    Discrepancies in thermodynamic data (e.g., enthalpy of formation) often arise from variations in experimental setups, sample purity, or calibration standards. To resolve contradictions:

    • Cross-reference NIST Standard Reference Data (e.g., evaluated ionization energy, heat capacity) .
    • Validate measurements using bomb calorimetry under inert atmospheres.
    • Ensure samples are degassed and free of moisture to avoid side reactions.
    • Compare computational predictions (e.g., Gaussian-based calculations) with experimental values to identify outliers .

    Basic: Which spectroscopic techniques are optimal for structural characterization?

    Answer:

    • 1H and 13C NMR : Assign peaks using coupling constants and DEPT experiments to distinguish CH, CH2, and CH3 groups.
    • IR Spectroscopy : Identify amine (-NH) stretches (3100–3300 cm⁻¹) and aromatic C-H bending modes.
    • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]+) and fragmentation patterns.
    • X-ray Crystallography (for crystalline derivatives): Resolve stereochemical ambiguities .

    Advanced: How can stereoselective synthesis be optimized for chiral derivatives?

    Answer:

    • Screen chiral catalysts (e.g., BINAP-Ru complexes) to enhance enantiomeric excess (ee).
    • Use Design of Experiments (DOE) to optimize solvent polarity, temperature, and reaction time.
    • Monitor reaction progress via HPLC with chiral columns to quantify ee.
    • Validate kinetic control using Eyring plots to assess activation parameters .

    Basic: What safety protocols are critical for handling this compound?

    Answer:

    • Use PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation.
    • Refer to Safety Data Sheets (SDS) for toxicity profiles (e.g., acute oral/dermal LD50).
    • Store in airtight containers under nitrogen to prevent oxidation.
    • Dispose of waste via certified hazardous waste protocols .

    Advanced: How to assess metabolic pathways in toxicological studies?

    Answer:

    • In vitro assays : Incubate with liver microsomes (e.g., rat S9 fraction) to identify Phase I/II metabolites.
    • LC-MS/MS : Quantify metabolites and map biotransformation pathways (e.g., hydroxylation, glucuronidation).
    • In vivo models : Administer radiolabeled compound to track tissue distribution and excretion routes. Cross-reference ATSDR toxicological profiles for dose-response relationships .

    Basic: How to determine solubility in diverse solvents for formulation studies?

    Answer:

    • Use gravimetric analysis : Saturate solvents (e.g., water, DMSO, ethanol) at 25°C, filter, and evaporate to measure residual mass.
    • UV-Vis Spectrophotometry : Prepare serial dilutions and measure absorbance at λmax.
    • Report solubility in terms of Hansen solubility parameters to predict compatibility with excipients .

    Advanced: What computational methods predict electronic properties for drug design?

    Answer:

    • Density Functional Theory (DFT) : Use B3LYP/6-31G* basis sets to calculate HOMO/LUMO energies, dipole moments, and electrostatic potential maps.
    • Molecular Dynamics (MD) : Simulate binding affinities with target proteins (e.g., neurotransmitter receptors).
    • Validate predictions against experimental ionization energy (IE) data from NIST .

    Basic: How to detect and quantify common synthetic impurities?

    Answer:

    • HPLC-UV/FLD : Use C18 columns with acetonitrile/water mobile phases to separate unreacted precursors (e.g., naphthalene derivatives) and by-products.
    • GC-FID : Quantify volatile impurities (e.g., residual solvents) with internal standards.
    • Limit of Detection (LOD) : Establish via signal-to-noise ratios (S/N ≥ 3) .

    Advanced: How to design stability studies under varying storage conditions?

    Answer:

    • Accelerated Stability Testing : Expose samples to 40°C/75% RH for 6 months and monitor degradation via HPLC.
    • Forced Degradation : Apply heat (80°C), UV light, and oxidative stress (H2O2) to identify degradation products.
    • Kinetic Modeling : Use Arrhenius equations to extrapolate shelf life at 25°C. Store validated samples in amber vials under inert gas .

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    Reactant of Route 1
    1-Naphthaleneethanamine, 1,2,3,4-tetrahydro-
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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.